molecular formula C8H11N3O B1194809 N-(2-Aminoethyl)nicotinamide CAS No. 939-53-7

N-(2-Aminoethyl)nicotinamide

Cat. No. B1194809
CAS RN: 939-53-7
M. Wt: 165.19 g/mol
InChI Key: RTIXFTKDETURTM-UHFFFAOYSA-N
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Description

Nicotinamide, a form of vitamin B3 or niacin, is a precursor to nicotinamide adenine dinucleotide (NAD+), an essential molecule in cellular metabolism and enzyme reactions. "N-(2-Aminoethyl)nicotinamide" refers to a derivative of nicotinamide, modified with an aminoethyl group. This modification potentially alters its chemical and physical properties, making it a subject of interest for its unique characteristics and applications in various scientific fields.

Synthesis Analysis

The synthesis of nicotinamide derivatives involves various chemical reactions, often aiming to modify the molecule to alter its properties or enhance its activity. For instance, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide, involving reactions with chloroacetaldehyde, demonstrates the feasibility of modifying nicotinamide to obtain derivatives with specific desired properties (Barrio, Secrist, & Leonard, 1972). Similarly, research on nicotinamide derivatives as inhibitors indicates the synthesis of compounds through various chemical pathways, showing the diverse chemical reactivity and potential for creating targeted molecules (Policarpo et al., 2019).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including "this compound", plays a crucial role in their chemical behavior and interaction with biological systems. Structural analyses, such as X-ray crystallography, have provided insights into the arrangement of atoms and the spatial configuration of nicotinamide-related compounds, influencing their reactivity and binding to enzymes or receptors (D'Angelo et al., 2000).

Chemical Reactions and Properties

Nicotinamide and its derivatives participate in a variety of chemical reactions, reflecting their versatility and reactivity. For instance, the conversion of nicotinamide to N-methyl-2-pyridone derivatives through methylation and oxidation showcases the potential for chemical transformations that alter the molecule's properties and applications (Holman & Wiegand, 1948).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are essential for their practical application in various fields. These properties can be significantly influenced by the specific molecular structure and substituents of the derivative .

Chemical Properties Analysis

Nicotinamide derivatives exhibit a range of chemical properties, including redox reactions, interaction with metal ions, and participation in enzymatic processes. These properties are crucial for their role in biological systems and their potential therapeutic applications. For example, the interaction of nicotinamide derivatives with enzymes like nicotinamide N-methyltransferase highlights their importance in metabolic regulation and the potential for targeting specific biochemical pathways for therapeutic purposes (Aksoy, Szumlanski, & Weinshilboum, 1994).

Scientific Research Applications

  • Inhibition of Microsomal Mixed-Function Oxidase Activity : Nicotinamide, an additive in media for studying oxidative metabolism, has been shown to inhibit the metabolism of substrates in hepatic microsomal mixed-function oxidase systems. This inhibition is observed in different types of reactions, suggesting its potential impact on enzymatic assays and metabolic studies (Schenkman, Ball, & Estabrook, 1967).

  • Use in Dermatology : In dermatology, nicotinamide has been used for various skin conditions including nonmelanoma cancer prophylaxis and acne vulgaris. It demonstrates multiple biological functions such as antibacterial and anti-inflammatory effects, influencing treatments in dermatological practice (Forbat, Al‐Niaimi, & Ali, 2017).

  • Prevention and Treatment of Oral and Systemic Diseases : Nicotinamide has been explored for its role in the prevention and treatment of oral and systemic diseases. It participates in critical bodily functions like cellular metabolism and DNA repair, showing promise in treating skin and neurodegenerative diseases (Lei et al., 2023).

  • Potential Hepatic Toxicity : High doses of nicotinamide, a vitamin B3 derivative, have been associated with hepatic injury, indicating a need for caution in its therapeutic use (Winter & Boyer, 1973).

  • Impact on Stem Cell Survival and Differentiation : Nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, acting as an inhibitor of multiple kinases. This suggests its potential in developing stem cell applications and disease treatments (Meng et al., 2018).

  • Translating Nutrition into Clinical Care : Nicotinamide, as a vitamin B3 form, impacts normal physiology and various cellular survival and death pathways. Its role in multiple disease entities like immune dysfunction, diabetes, and aging-related diseases highlights its therapeutic potential (Maiese, Zhong, Hou, & Shang, 2009).

  • Effects on Metabolic Disorders : Inhibitors of Nicotinamide N-methyltransferase (NNMT) like certain small molecule analogs of nicotinamide show efficacy in insulin sensitization, glucose modulation, and weight reduction in metabolic disease models (Kannt et al., 2018).

properties

IUPAC Name

N-(2-aminoethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIXFTKDETURTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239865
Record name SG 1842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939-53-7
Record name SG 1842
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG 1842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)pyridine-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of ethyl nicotinate (21.9 g.) and ethylenediamine (30 ml.) was heated to 100° C. for 16 hours under an atmosphere of argon. Excess ethylenediamine was removed by distillation in vacuo and the residue was dissolved in water (100 ml.) The insoluble material [bis(carboxamido)derivative] was removed by filtration. Evaporation of the filtrate, addition of toluene (50 ml.) followed by re-evaporation gave crude N-(2-aminoethyl)pyridine-3-carboxamide (26.5 g.) as its oily free base, essentially pure by TLC (SiO2 : 10% MeOH/CHCl3) and which was used without purification.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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